molecular formula C8H10N4 B1529534 3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1151512-20-7

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1529534
CAS RN: 1151512-20-7
M. Wt: 162.19 g/mol
InChI Key: HREGMTNONUYXHY-UHFFFAOYSA-N
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Description

“3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine” is a chemical compound with the CAS Number: 1151512-20-7 . It has a molecular weight of 162.19 . It is a liquid at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine” is defined by its molecular weight of 162.19 . More detailed structural analysis would require specific spectroscopic data or computational modeling.


Chemical Reactions Analysis

The chemical reactions involving “3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine” are part of the broader field of pyrazolo[3,4-b]pyridine chemistry . A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo [3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile and 5-aminopyrazoles has been established .


Physical And Chemical Properties Analysis

“3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine” is a liquid at room temperature . It is stored in a refrigerator .

Safety And Hazards

The safety information for “3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-8-6(3-2-4-10-8)7(5-9)11-12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREGMTNONUYXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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